molecular formula C18H25NO5 B12610045 3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester

3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester

Cat. No.: B12610045
M. Wt: 335.4 g/mol
InChI Key: USLMVPSIISFPJD-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a hydroxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alcohols, amines

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of new esters or amides

Scientific Research Applications

3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study enzyme interactions and metabolic pathways.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1-pyrrolidinecarboxylic acid methyl ester
  • 3-Hydroxy-4-(2-oxo-2-phenylethyl)-1-pyrrolidinecarboxylic acid ethyl ester

Uniqueness

3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(2-oxo-2-phenylmethoxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-14(15(20)11-19)9-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3

InChI Key

USLMVPSIISFPJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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